Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chlorophenyl group and two fluorine atoms attached to the alpha carbon of the acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(3-chlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Hydrolysis: 2-(3-chlorophenyl)-2,2-difluoroacetic acid and ethanol.
Reduction: 2-(3-chlorophenyl)-2,2-difluoroethanol.
Scientific Research Applications
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 3-chlorophenyl and difluoro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate
- Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
- Ethyl 2-(3-chlorophenyl)-2,2-dichloroacetate
Uniqueness
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of two fluorine atoms on the alpha carbon
Biological Activity
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorophenyl group and two fluorine atoms attached to the acetate moiety. This structure contributes to its unique chemical behavior and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorophenyl and difluoroacetate groups allows the compound to modulate specific biochemical pathways, potentially leading to therapeutic effects or pesticidal actions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, affecting cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Pesticidal Activity : The compound has been explored for its potential use in agriculture as a pesticide due to its ability to affect pest metabolism.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.
-
Anticancer Effects :
- In vitro studies on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in reduced cell viability and induced apoptosis. This effect was more pronounced at higher concentrations.
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Pesticidal Applications :
- Field trials assessing the impact of the compound on agricultural pests showed a reduction in pest populations when applied at specified dosages, indicating its potential as an effective pesticide.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Significant inhibition of bacteria | |
Anticancer | Reduced viability in cancer cells | |
Pesticidal | Decreased pest populations |
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways |
Receptor Modulation | Alters signaling pathways via receptor interaction |
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFHRLBCLCNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577543 | |
Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135334-14-4 | |
Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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